molecular formula C7H3Br2O3- B262817 3,5-dibromo-2-hydroxybenzoate

3,5-dibromo-2-hydroxybenzoate

Cat. No. B262817
M. Wt: 294.9 g/mol
InChI Key: BFBZHSOXKROMBG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-2-hydroxybenzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications. In

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxybenzoate is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dibromo-2-hydroxybenzoate has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases. It has also been shown to inhibit the growth of cancer cells and induce cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dibromo-2-hydroxybenzoate in lab experiments include its high purity, stability, and potential applications in various fields. The limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3,5-dibromo-2-hydroxybenzoate. These include further studies on its mechanism of action, potential applications in drug development, and its effects on various diseases. Additionally, studies on its toxicity and potential side effects are also needed.
Conclusion:
In conclusion, 3,5-dibromo-2-hydroxybenzoate is a chemical compound that has potential applications in various fields. Its unique properties and potential therapeutic effects make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3,5-dibromo-2-hydroxybenzoate involves the reaction of 3,5-dibromophenol with sodium hydroxide and carbon dioxide. The resulting product is then treated with sulfuric acid to obtain the final compound. This method is efficient and yields a high purity product.

Scientific Research Applications

3,5-dibromo-2-hydroxybenzoate has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been used as a potential drug candidate for the treatment of various diseases.

properties

Product Name

3,5-dibromo-2-hydroxybenzoate

Molecular Formula

C7H3Br2O3-

Molecular Weight

294.9 g/mol

IUPAC Name

2,4-dibromo-6-carboxyphenolate

InChI

InChI=1S/C7H4Br2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)/p-1

InChI Key

BFBZHSOXKROMBG-UHFFFAOYSA-M

Isomeric SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br

SMILES

C1=C(C=C(C(=C1Br)[O-])C(=O)O)Br

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])O)Br)Br

Origin of Product

United States

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